molecular formula C18H17BrN2O3 B2805837 8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 688343-23-9

8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2805837
CAS No.: 688343-23-9
M. Wt: 389.249
InChI Key: WPMOQEWUHPBHGT-UHFFFAOYSA-N
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Description

This compound features a highly complex polycyclic scaffold, combining a benzo[g]-fused 2,6-methanobenzooxadiazocin core with strategic substitutions:

  • 3-(4-Methoxyphenyl) group: Provides lipophilic character while the methoxy moiety improves solubility and modulates steric interactions.
  • 2-Methyl group: Contributes to conformational rigidity and steric shielding of the core structure.

The fused bicyclic system (5,6-dihydro-2H-2,6-methanobenzooxadiazocin) introduces unique stereoelectronic constraints, distinguishing it from simpler heterocyclic systems.

Properties

IUPAC Name

4-bromo-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-18-10-15(14-9-11(19)3-8-16(14)24-18)20-17(22)21(18)12-4-6-13(23-2)7-5-12/h3-9,15H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMOQEWUHPBHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This step involves the bromination of a methoxyphenyl precursor under controlled conditions.

    Cyclization: The intermediate undergoes a cyclization reaction to form the oxadiazocin ring system.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Impact of Core Heterocycles

  • Benzooxadiazocin vs. Triazine (5l) : The benzooxadiazocin core (target compound) exhibits greater rigidity due to its fused bicyclic system, whereas the triazine derivative (5l) adopts a planar geometry with rotational freedom at ether linkages. This difference may translate to higher metabolic stability in the benzooxadiazocin system .
  • However, this flexibility may reduce target selectivity compared to the rigid benzooxadiazocin framework .

Substituent Effects

  • Bromo vs. Other Halogens: The 8-bromo group in the target compound enhances halogen bonding compared to non-halogenated analogues. For example, compound 41 (4-bromophenyl) leverages bromine for similar interactions but lacks direct integration into the core heterocycle .
  • Methoxy Positional Isomerism : The 4-methoxyphenyl group (target compound) provides a stronger electron-donating effect compared to the 3-methoxyphenyl isomer (899213-30-0), altering charge distribution and solubility .

Biological Activity

8-Bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic compound belonging to the oxadiazocin class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₈H₁₆BrN₂O₃
  • Molecular Weight : 423.7 g/mol
  • CAS Number : 866346-26-1

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antiviral and anticancer agent. Below are some key findings from the literature:

Antiviral Activity

Research indicates that derivatives of oxadiazocin compounds exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit HIV-1 reverse transcriptase (RT) with IC₅₀ values in the nanomolar range. The structure of these compounds often influences their activity; substituents at specific positions on the benzimidazole ring enhance potency against viral targets .

Anticancer Activity

In vitro studies have demonstrated that oxadiazocin derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of key signaling pathways associated with cell survival and proliferation. For example, compounds with specific substitutions at the 4-position have shown increased cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for developing more effective derivatives. The following table summarizes some findings related to SAR for oxadiazocin derivatives:

CompoundSubstituent Position% Inhibition (1 μM)
14-CH₃71
25-Br43
36-Cl69
44-NO₂51

This data illustrates that modifications at the 4-position significantly enhance inhibitory activity compared to other positions, indicating a critical area for further exploration in drug design .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • HIV Inhibition : A study demonstrated that a closely related oxadiazocin compound exhibited potent inhibition of HIV replication in vitro, suggesting that modifications to the core structure can yield effective antiviral agents .
  • Cancer Cell Apoptosis : In another study, a series of oxadiazocin derivatives were tested against various cancer cell lines, showing promising results in inducing apoptosis through mitochondrial pathways .

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